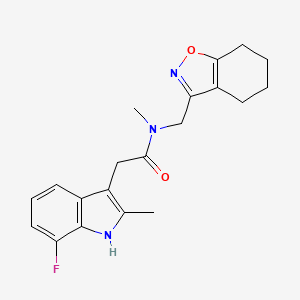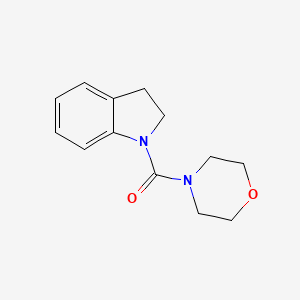
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has several potential applications in scientific research. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to have potent activity against certain types of cancer, and its mechanism of action has been studied extensively. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Wirkmechanismus
The mechanism of action of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as topoisomerase II and HDAC6, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cell death. Additionally, this compound has been shown to modulate the immune response by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, it has been shown to modulate the immune response, which could be beneficial in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole in lab experiments is its potent activity against certain types of cancer. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer therapies. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole. One of the primary directions is the development of new drugs based on this compound. This could involve modifications of the chemical structure to improve its potency and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as biochemistry and medicinal chemistry. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
Synthesemethoden
The synthesis of 1-methyl-2-(2-methylpyrimidin-5-yl)-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazole has been achieved using various methods. One of the most widely used methods involves the reaction of 2-(2-methylpyrimidin-5-yl)-1H-benzimidazole with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
1-methyl-2-(2-methylpyrimidin-5-yl)-5-pyrrolidin-1-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-18-10-13(11-19-12)17-20-15-9-14(5-6-16(15)21(17)2)25(23,24)22-7-3-4-8-22/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUFDJWGWRSXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=NC3=C(N2C)C=CC(=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)


![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)
![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)
